![molecular formula C10H5N3O6S B086426 Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- CAS No. 130-59-6](/img/structure/B86426.png)
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms.
Mecanismo De Acción
The mechanism of action of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is not fully understood. However, it has been reported to interact with biomolecules such as DNA and proteins, leading to various biological effects.
Efectos Bioquímicos Y Fisiológicos
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and exhibit anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- in lab experiments is its fluorescent properties, which make it useful in imaging techniques. In addition, its potential applications in cancer treatment and antibacterial and antifungal properties make it a promising compound for further research. However, one of the limitations is its potential toxicity, which requires careful handling and further investigation.
Direcciones Futuras
There are several future directions for the research on Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-. One of the directions is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its interaction with biomolecules such as DNA and proteins in more detail to understand its mechanism of action. Furthermore, its potential use as an antibacterial and antifungal agent can be explored further. Lastly, modifications to the synthesis method can be made to improve the yield and purity of the compound.
In conclusion, Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- involves the reaction of 8-nitro-1-naphthylamine with chlorosulfonic acid and sodium nitrite. The resulting compound is then hydrolyzed to obtain the final product. This synthesis method has been reported in several research articles and has been modified to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit fluorescence properties, making it useful in fluorescent imaging techniques. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been studied for its antibacterial and antifungal properties.
Propiedades
Número CAS |
130-59-6 |
|---|---|
Nombre del producto |
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- |
Fórmula molecular |
C10H5N3O6S |
Peso molecular |
295.23 g/mol |
Nombre IUPAC |
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H5N3O6S/c14-13(15)5-1-2-6-7(3-5)10-8(19-12-11-10)4-9(6)20(16,17)18/h1-4H,(H,16,17,18) |
Clave InChI |
SQHJNWIFJGDCQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
Otros números CAS |
130-59-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



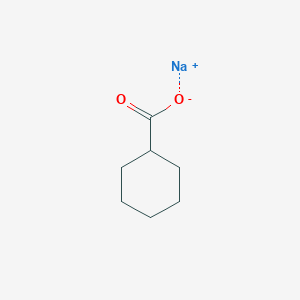
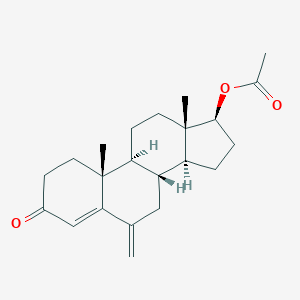
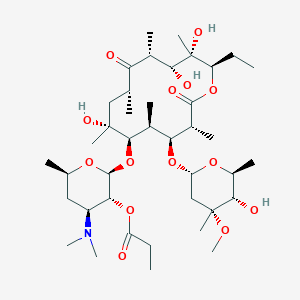
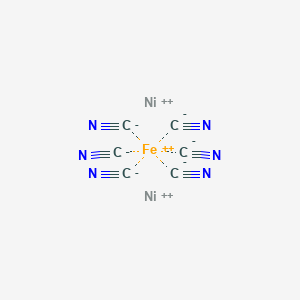
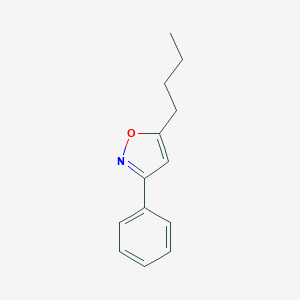
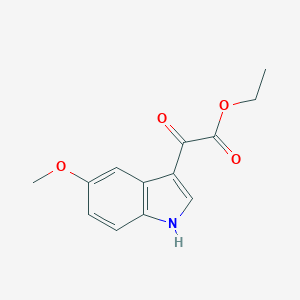
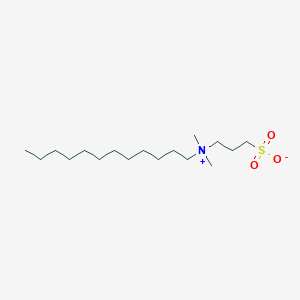
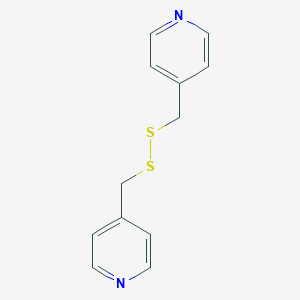
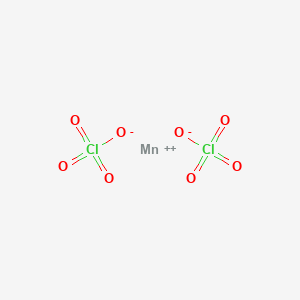
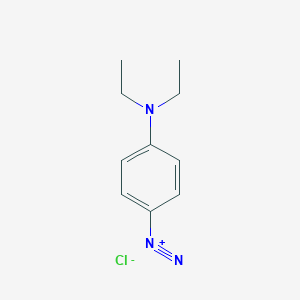
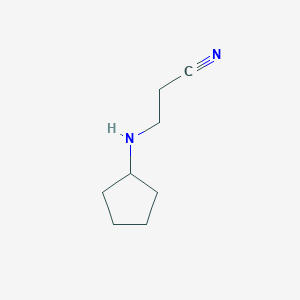
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
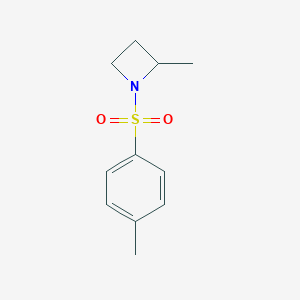
![Spiro[4.5]decane](/img/structure/B86366.png)